3-(Bromomethyl)thiophene-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)thiophene-2-carbonyl chloride is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom The compound this compound is characterized by the presence of a bromomethyl group and a carbonyl chloride group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)thiophene-2-carbonyl chloride typically involves the bromination of thiophene derivatives followed by the introduction of the carbonyl chloride group. One common method involves the reaction of 3-bromothiophene with formaldehyde and hydrochloric acid to introduce the bromomethyl group. The resulting intermediate is then treated with thionyl chloride to form the carbonyl chloride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient bromination and chlorination techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)thiophene-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The carbonyl chloride group can participate in addition reactions with nucleophiles, forming acyl derivatives.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, sodium cyanide, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Reagents such as alcohols, amines, and thiols are used in the presence of a base to facilitate the addition to the carbonyl chloride group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, acyl derivatives, and oxidized or reduced forms of the compound. These products have diverse applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
3-(Bromomethyl)thiophene-2-carbonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing to explore the potential therapeutic applications of the compound and its derivatives.
Industry: The compound is used in the production of advanced materials, including conductive polymers and electronic devices.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)thiophene-2-carbonyl chloride involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The carbonyl chloride group can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylthiophene: This compound is similar in structure but lacks the carbonyl chloride group.
Thiophene-2-carbonyl chloride: This compound lacks the bromomethyl group but contains the carbonyl chloride group.
Uniqueness
3-(Bromomethyl)thiophene-2-carbonyl chloride is unique due to the presence of both the bromomethyl and carbonyl chloride groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
184228-08-8 |
---|---|
Molecular Formula |
C6H4BrClOS |
Molecular Weight |
239.52 g/mol |
IUPAC Name |
3-(bromomethyl)thiophene-2-carbonyl chloride |
InChI |
InChI=1S/C6H4BrClOS/c7-3-4-1-2-10-5(4)6(8)9/h1-2H,3H2 |
InChI Key |
SYUNRBHDIYPWJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1CBr)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.